N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II), examining the impact of hydrogen bonding on self-assembly processes. The study highlighted significant antioxidant activities of the ligands and complexes, showcasing the potential for the development of novel antioxidants (Chkirate et al., 2019).
Heterocyclic Synthesis
R. Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents, leading to the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work provides a synthetic approach to diversely substituted heterocyclic compounds (Mohareb et al., 2004).
Anti-inflammatory Activity
K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which exhibited significant anti-inflammatory activity. This study underlines the therapeutic potential of pyrazole-acetamide derivatives in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Glutaminase Inhibitors
K. Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, highlighting their potential in cancer therapy. One of the analogs showed similar potency and better solubility compared to BPTES, suggesting its applicability in inhibiting tumor growth (Shukla et al., 2012).
Antitumor Activity
Sobhi M. Gomha et al. (2016) synthesized a new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities, indicating the potential of these compounds as anti-tumor agents (Gomha et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide, is a synthetic thiophene derivative . Thiophene derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
Thiophene derivatives have been reported to exhibit various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The interaction of the compound with its targets would likely result in changes in cellular processes, leading to these therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the reported therapeutic properties of thiophene derivatives, the compound’s action could result in various molecular and cellular changes leading to therapeutic effects .
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-12-9-14(15-3-2-7-22-15)18-19(12)6-5-17-16(20)10-13-4-8-21-11-13/h2-4,7-9,11H,5-6,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHZYWVHLCUVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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